molecular formula C6H6N2O2 B1529387 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole CAS No. 1323314-31-3

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Cat. No. B1529387
CAS RN: 1323314-31-3
M. Wt: 138.12 g/mol
InChI Key: HJBKIDCQPTWJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, also known as 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate or IPDI, is a monomeric cycloaliphatic diisocyanate . It is used as a reactive building block for the preparation of chemical products, reactive intermediates, and polymers .


Synthesis Analysis

Waterborne polyurethanes (WPUs) derived from polytetramethylene ether glycol (PTMG), 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate, 1,4-butanediol, and dimethylolpropionic acid were synthesized . Hydroxyl-terminated polydimethylsiloxane (PDMS) was introduced to replace part of PTMG as a soft segment .


Molecular Structure Analysis

The molecular structure of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The isophorone diisocyanate (IPDI, 1-isocyanato-3-isocyanatomethyl-3, 5,5-trimethyl cyclohexane), blocked with methyl ethyl ketoxime (MEKO), can be used as a raw material for polyester-based coatings . During the thermal stoving of these coatings, the MEKO blocking agent is released .

Scientific Research Applications

Polyurethane Production

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole: is a valuable precursor in the production of polyurethanes (PUs), which are polymers with a wide range of applications. PUs are known for their excellent mechanical, chemical, and physical properties, such as abrasion resistance, durability, and tensile strength . The compound’s role in PU production is critical due to its reactivity with polyols to form the urethane linkage, a defining feature of polyurethanes.

Protective Coatings

The isocyanate group in 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole makes it an essential ingredient in the formulation of protective coatings. These coatings are applied to surfaces to provide resistance against corrosion, weathering, and mechanical wear. The compound’s ability to react with other chemicals allows for the creation of coatings with specific desired properties, such as increased durability or resistance to ultraviolet light degradation .

Adhesives and Sealants

In the adhesives and sealants industry, 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is used to improve the bonding strength and durability of products. Its chemical structure provides excellent adhesion to a variety of substrates, making it suitable for use in high-performance adhesives and sealants that require long-term stability and resistance to environmental factors .

Medical Devices and Implants

The biocompatible nature of certain polyurethanes derived from 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole allows for their use in medical devices and implants. These materials can be engineered to have properties that mimic natural tissues, making them ideal for applications such as artificial heart valves, catheters, and wound dressings .

Automotive Industry

In the automotive industry, 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole contributes to the manufacturing of lightweight and durable parts. It is used in the production of foam seating, insulation materials, and interior panels. The compound helps to enhance the comfort, safety, and energy efficiency of vehicles .

Construction Materials

The construction sector benefits from the use of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole in the creation of insulation foams and sealants. These materials contribute to energy conservation by providing excellent thermal insulation and airtight seals, thereby reducing heating and cooling costs in buildings .

Textile Industry

In textiles, 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is utilized to produce fibers and fabrics with improved properties. It is involved in the creation of water-resistant and breathable materials, which are essential for outdoor and performance clothing .

Electronics

Finally, the electronics industry uses 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole in the production of potting compounds and conformal coatings. These applications protect electronic components from moisture, dust, and mechanical stress, ensuring the reliability and longevity of electronic devices .

Mechanism of Action

properties

IUPAC Name

3-(isocyanatomethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBKIDCQPTWJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Reactant of Route 5
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.